MF 5137
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Overview
Description
MF-5137 is a potent antimicrobial agent known for its effectiveness against a wide range of bacterial strains, including methicillin-resistant Staphylococcus aureus and various streptococci . It belongs to the class of 6-aminoquinolones and has shown significant activity in both in vitro and in vivo studies .
Preparation Methods
The synthesis of MF-5137 involves several steps, starting with the preparation of the quinolone core structure. The synthetic route typically includes the following steps:
Formation of the Quinolone Core: This involves the cyclization of an appropriate aniline derivative with a carboxylic acid or ester.
Introduction of the Amino Group: The amino group is introduced at the 6-position of the quinolone ring through a nucleophilic substitution reaction.
Final Modifications: Additional functional groups are added to enhance the antimicrobial activity and stability of the compound.
Industrial production methods for MF-5137 involve optimizing these synthetic routes to achieve high yields and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities .
Chemical Reactions Analysis
MF-5137 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the quinolone core, potentially altering its antimicrobial properties.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
MF-5137 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of 6-aminoquinolones.
Biology: The compound is used to investigate the mechanisms of bacterial resistance and the development of new antimicrobial agents.
Medicine: MF-5137 is being explored for its potential use in treating bacterial infections, particularly those caused by drug-resistant strains.
Industry: The compound is used in the development of new antimicrobial coatings and materials for medical devices and surfaces
Mechanism of Action
MF-5137 exerts its antimicrobial effects by inhibiting bacterial DNA gyrase and topoisomerase II, enzymes essential for DNA replication and cell division. By binding to these enzymes, MF-5137 prevents the bacteria from replicating their DNA, leading to cell death. The compound’s activity is particularly potent against gram-positive bacteria .
Comparison with Similar Compounds
MF-5137 is compared with other 6-aminoquinolones and fluoroquinolones, such as ciprofloxacin and ofloxacin. While all these compounds share a similar core structure, MF-5137 is unique in its enhanced activity against methicillin-resistant Staphylococcus aureus and its stability under various pH conditions . Other similar compounds include:
MF-5137’s unique properties make it a valuable compound for further research and development in the field of antimicrobial agents.
Properties
Molecular Formula |
C23H23N3O3 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
6-amino-1-cyclopropyl-7-(3,4-dihydro-1H-isoquinolin-2-yl)-8-methyl-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C23H23N3O3/c1-13-20-17(22(27)18(23(28)29)12-26(20)16-6-7-16)10-19(24)21(13)25-9-8-14-4-2-3-5-15(14)11-25/h2-5,10,12,16H,6-9,11,24H2,1H3,(H,28,29) |
InChI Key |
LLVLMYRWABCVEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=C1N3CCC4=CC=CC=C4C3)N)C(=O)C(=CN2C5CC5)C(=O)O |
Synonyms |
6-amino-1-cyclopropyl-8-methyl-7-(5,6,7,8-tetrahydroisoquinolinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid MF 5137 MF-5137 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.